((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
Research efforts have been directed towards the synthesis of novel heterocyclic compounds with significant biological potency, incorporating biologically active heterocyclic entities such as oxazole, pyrazoline, and pyridine. For instance, studies on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines have shown promising anticancer and antimicrobial agents. These compounds have been evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some compounds displaying high potency. Furthermore, in vitro antibacterial and antifungal activities suggest these compounds' potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, Shah, & Vennapu, 2021).
Antibacterial and Antioxidant Activities
Another line of research involves the synthesis of derivatives containing pyrazole moieties. These compounds have been explored for their antibacterial activity against both Gram-positive and Gram-negative bacteria and have shown moderate activity. Moreover, the radical scavenging activity evaluated using DPPH assays indicated these synthetic compounds possess moderate antioxidant activities. The antibacterial activity results have been further corroborated through DFT and molecular orbital calculations, highlighting the compounds' potential therapeutic applications (Lynda, 2021).
Advanced Materials and Chemical Synthesis
The compound's structure has also been explored in the context of synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are integral to the divergent synthesis of natural and non-natural tropane alkaloids. This area of research opens up new avenues for the development of advanced materials and pharmaceuticals by leveraging the rich substitution patterns of these frameworks (Rumbo, Mouriño, Castedo, & Mascareñas, 1996).
Antiviral Research
Moreover, the structural motif present in the compound has been the basis for synthesizing heterocyclic compounds with potential antiviral activities. For example, research into the synthesis, reactions, and antiviral activity of certain pyrazolo[3,4-b]pyridin-5-yl derivatives has yielded compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, highlighting the compound's relevance in antiviral research (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Wirkmechanismus
Target of Action
The primary targets of ((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone are Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound is a highly potent and selective inhibitor against JAK1 and TYK2 . It achieves this selectivity by sparing JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in the pathogenesis of multiple inflammatory and autoimmune diseases . By selectively inhibiting JAK1 and TYK2, this compound can modulate the activity of this pathway and potentially offer a better therapeutic window for treating autoimmune diseases .
Pharmacokinetics
This compound is orally bioavailable . Its potency against JAK1 and TYK2 as measured in in vitro kinase assays with ATP concentrations at individual Km is 4 nM and 5 nM respectively . Further pharmacokinetic studies are needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change . These effects were observed in adjuvant-induced disease in rats .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of locally applied JAK inhibitors in treating autoimmune diseases
Biochemische Analyse
Biochemical Properties
((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone exhibits potent cellular activity for JAK1-mediated IL-6 signaling . It has shown to be highly potent and selective against JAK1 (IC 50 = 4 nM) and TYK2 (IC 50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Cellular Effects
In cellular assays, this compound has shown potent cellular activity for JAK1-mediated IL-6 signaling . It has greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .
Molecular Mechanism
This compound acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It binds to these kinases and inhibits their activity, thereby modulating the signaling pathways they are involved in .
Dosage Effects in Animal Models
Oral administration of this compound demonstrated dose-dependent efficacy in commonly studied rat adjuvant-induced arthritis (rAIA) model and mouse collagen-induced arthritis (mCIA) model .
Eigenschaften
IUPAC Name |
(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-16(14-9-22-10-18-14)19-11-4-5-12(19)8-13(7-11)21-15-3-1-2-6-17-15/h1-3,6,9-13H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKMEDORKLGGFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC=N3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.